molecular formula C3H8ClNO B1204908 1-Aminocyclopropanol hydrochloride CAS No. 58939-46-1

1-Aminocyclopropanol hydrochloride

Cat. No. B1204908
CAS RN: 58939-46-1
M. Wt: 109.55 g/mol
InChI Key: HTECWCYCEGPEEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-aminocyclopropane derivatives involves several key strategies, focusing on achieving desired stereochemistry and functional group modifications. For instance, a method for synthesizing enantiomerically pure 1-aminocyclopropanephosphonic acids demonstrates the precision required in crafting these molecules (Fadel & Tesson, 2000). Techniques such as ylide cyclopropanation of dehydroamino acid derivatives are employed to create aminocyclopropanes with specific configurations, indicating the complexity and versatility of synthesis approaches in this domain (Zhou et al., 2011).

Molecular Structure Analysis

The structural versatility of peptides containing cyclopropane derivatives, such as 1-aminocyclopropane-1-carboxylic acid, showcases the unique conformational properties these molecules can impart in larger structures. Computational and experimental analyses reveal that these residues favor specific secondary structures, which could influence their chemical reactivity and interaction with biological targets (Crisma et al., 1989).

Chemical Reactions and Properties

1-Aminocyclopropanol and its derivatives participate in a variety of chemical reactions, underlining their reactivity and functional versatility. For example, the transformation of ACC derivatives into compounds with potential biological activities through specific synthetic routes indicates the chemical reactivity of these molecules and their potential as precursors to biologically active compounds (Krasnov et al., 2003).

Scientific Research Applications

  • Aldehyde Dehydrogenase Inhibition : It is a potent inhibitor of aldehyde dehydrogenase (ALDH) both in vivo and in vitro, affecting acetaldehyde metabolism and showing properties similar to other known inhibitors like disulfiram and cyanamide (Marchner & Tottmar, 2009).

  • Agricultural Applications : In agriculture, particularly in bioethanol production, it is involved in stress response mechanisms in plants. Certain soil microorganisms produce enzymes that degrade its precursor, thereby reducing stress ethylene in host plants, which is significant for improving plant growth under stress conditions (Tiwari et al., 2018).

  • Photocyclization in Organic Chemistry : It has been used in organic chemistry, particularly in stereoselective photocyclization processes to form 2-aminocyclopropanols, which can undergo oxidative ring opening to give enaminones. This indicates its utility in synthetic organic transformations (Weigel, Schiller, & Henning, 1997).

  • Antidepressant and Anxiolytic Actions : In medical research, derivatives of 1-aminocyclopropanecarboxylic acid, which is structurally related, have been studied for their potential antidepressant and anxiolytic effects in animal models, indicating possible therapeutic applications (Trullás et al., 1991).

  • Ethylene Production in Plants : It is a key molecule in the ethylene biosynthesis pathway in plants. The compound plays a central role in various plant processes, and its transport and metabolism are subjects of ongoing research, which has significant agronomic applications (Vanderstraeten & Van Der Straeten, 2017).

properties

IUPAC Name

1-aminocyclopropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO.ClH/c4-3(5)1-2-3;/h5H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTECWCYCEGPEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54376-44-2 (Parent)
Record name Cyclopropanol, 1-amino-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058939461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60207679
Record name Cyclopropanol, 1-amino-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminocyclopropanol hydrochloride

CAS RN

58939-46-1
Record name Cyclopropanol, 1-amino-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058939461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanol, 1-amino-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Aminocyclopropanol hydrochloride
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1-Aminocyclopropanol hydrochloride
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1-Aminocyclopropanol hydrochloride
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1-Aminocyclopropanol hydrochloride

Citations

For This Compound
5
Citations
O Tottmar, P Lindberg - Acta pharmacologica et toxicologica, 1977 - Wiley Online Library
… 1-aminocyclopropanol hydrochloride had similar effects on the metabolism of acetaldehyde in vivo as obtained with wprine. However, a more rapid onset of inhibition of the low-K, …
Number of citations: 55 onlinelibrary.wiley.com
O Tottmar, H Marchner, P Lindberg - Alcohol and aldehyde metabolizing …, 1977 - Elsevier
… coprine, and 1-aminocyclopropanol hydrochloride on the metabolism … metabolites, 1-aminocyclopropanol hydrochloride, was … , whereas 1-aminocyclopropanol hydrochloride (ACP) was …
Number of citations: 10 www.sciencedirect.com
T Kienzler, P Strazewski, C Tamm - Helvetica chimica acta, 1992 - Wiley Online Library
… Subsequent oxidative electrolysis of 7 to form tert‐butyl N‐(1‐ethoxycyclopropyl)carbamate (8) and acidic hydrolysis yielded the 1‐aminocyclopropanol hydrochloride (9). Selective …
Number of citations: 11 onlinelibrary.wiley.com
H Marchner, O Tottmar - Biochemical pharmacology, 1983 - Elsevier
The inhibition of the low-K m , rat-liver mitochondrial aldehyde dehydrogenase (ALDH) by the alcohol-sensitizing agents cyanamide, 1-aminocyclopropanol (ACP) and disulfiram was …
Number of citations: 31 www.sciencedirect.com
KJ Berger, DA Guss - The Journal of Emergency Medicine, 2005 - Elsevier
… coprine inhibition of ALDH, the enzyme responsible for the conversion of acetaldehyde to acetic acid; however, the hydrolytic product of coprine, 1-aminocyclopropanol hydrochloride, …
Number of citations: 111 www.sciencedirect.com

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